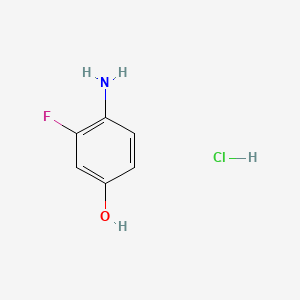

4-Amino-3-fluorophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOVSISSBLYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661200 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-53-0 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-3-fluorophenol Hydrochloride: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 4-Amino-3-fluorophenol hydrochloride (CAS No: 18266-53-0).[] This compound is a critical intermediate in the pharmaceutical industry, valued for its unique structural features that are instrumental in the development of advanced therapeutic agents.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key properties, and visualizations of synthetic pathways and structure-activity relationships.

Chemical and Physical Properties

This compound is the hydrochloride salt of 4-Amino-3-fluorophenol. The data presented below pertains to both the hydrochloride salt and the free base, as indicated.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₆H₆FNO·HCl | 18266-53-0 | [] |

| C₆H₆FNO (free base) | 399-95-1 | [3][4][5] | |

| Molecular Weight | 163.58 g/mol | 18266-53-0 | [] |

| 127.12 g/mol (free base) | 399-95-1 | [4][5][6][7] | |

| Appearance | Cream to brown powder/crystal | 399-95-1 | [3][8] |

| Melting Point | 134.0-144.0 °C (free base) | 399-95-1 | [3] |

| 135.0-140.0 °C (free base) | 399-95-1 | [8] | |

| >130°C (dec.) (free base) | 399-95-1 | [9] | |

| 139 °C (free base) | 399-95-1 | [10] | |

| Boiling Point | 270.4±25.0 °C at 760 mmHg (free base) | 399-95-1 | [10] |

| Solubility | Soluble in Methanol | 399-95-1 | [9] |

| Purity | ≥95.0% (GC) | 399-95-1 | [3] |

| >98.0% (GC) | 399-95-1 | [8] | |

| 97% | 18266-53-0 | [] | |

| IUPAC Name | 4-amino-3-fluorophenol;hydrochloride | 18266-53-0 | [] |

| 4-amino-3-fluorophenol (free base) | 399-95-1 | [3][5] | |

| Synonyms | 2-Fluoro-4-hydroxyaniline, hydrochloride | 18266-53-0 | [] |

| 2-Fluoro-4-hydroxyaniline (free base) | 399-95-1 | [4][5][8] | |

| 3-Fluoro-4-aminophenol (free base) | 399-95-1 | [5][9][10] |

Spectral Data

-

¹H-NMR Spectrum (DMSO-d₆) : δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[11]

Experimental Protocols: Synthesis

Multiple synthetic routes for 4-Amino-3-fluorophenol have been documented. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol

This method involves the reduction of 3-fluoro-4-nitrophenol.

Methodology:

-

To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[11]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[11]

-

After the reaction is complete, filter the mixture to remove the palladium catalyst.

-

Wash the catalyst with ethanol.[11]

-

Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[11]

Protocol 2: Synthesis from p-Nitrophenol

This multi-step synthesis starts from the more accessible p-nitrophenol.

Methodology:

-

Catalytic Hydrogenation: Convert p-nitrophenol to p-aminophenol via catalytic hydrogenation.[12]

-

Sulfonation: Perform a sulfonation reaction on the resulting p-aminophenol.[11][12][13]

-

Fluorine Substitution: Introduce the fluorine atom at the 3-position through a fluorine substitution reaction.[11][12][13]

-

Desulfonation and Extraction: Carry out a desulfonation reaction and then extract the final product, 4-Amino-3-fluorophenol.[11][12][13]

Role in Drug Development and Pharmaceutical Applications

This compound is a highly valued raw material in the pharmaceutical industry.[2] Its significance stems from the unique properties that the fluorine atom imparts to the final active pharmaceutical ingredient (API).[2] The fluorinated aniline and phenol groups make it an ideal precursor for constructing complex molecular architectures found in modern drugs.[2]

Key Advantages of Fluorine Incorporation:

-

Enhanced Biological Activity: The high electronegativity of the fluorine atom can alter the electron distribution within a molecule, potentially improving its binding affinity and interaction with biological targets.[2]

-

Improved Pharmacokinetics: Fluorine substitution can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to increased bioavailability and a longer half-life. It can also improve the molecule's ability to cross biological membranes.[2]

-

Reduced Side Effects: By increasing the selectivity of a drug for its intended target, fluorine substitution can minimize off-target interactions, which are often responsible for adverse effects.[2]

These beneficial properties make this compound a sought-after intermediate for medicinal chemists and R&D scientists developing novel therapeutic agents.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the chemical structure and its pharmaceutical impact.

Caption: Synthesis workflow from 3-Fluoro-4-nitrophenol.

Caption: Impact of fluorine on final drug properties.

References

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-3-fluorophenol, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 399-95-1|4-Amino-3-fluorophenol|BLD Pharm [bldpharm.com]

- 7. 4-Amino-3-fluorophenol | CAS 399-95-1 | LGC Standards [lgcstandards.com]

- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Amino-3-fluorophenol [srdpharma.com]

- 10. echemi.com [echemi.com]

- 11. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 12. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 13. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]

A Comprehensive Technical Guide to 4-Amino-3-fluorophenol Hydrochloride (CAS 18266-53-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3-fluorophenol hydrochloride (CAS 18266-53-0) is a crucial chemical intermediate widely utilized in the pharmaceutical and chemical industries.[1][2] Its molecular structure, which incorporates a fluorinated phenol and an aniline group, makes it a valuable precursor for synthesizing complex, biologically active molecules.[1] The strategic placement of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including improved metabolic stability, binding affinity, and bioavailability.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis, applications in drug development, and essential safety and handling protocols.

Physicochemical and Spectral Properties

The properties of this compound are summarized below. Data for the corresponding free base, 4-Amino-3-fluorophenol (CAS 399-95-1), is also included for reference, as it is frequently cited in literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18266-53-0 | [4][5] |

| Synonyms | 2-Fluoro-4-hydroxyaniline HCl | [5][6] |

| Molecular Formula | C₆H₇ClFNO | [5] |

| Molecular Weight | 163.58 g/mol | [5] |

| Appearance | Solid, Off-white to brown crystalline powder | [5][7][8] |

| Melting Point | Not specified for hydrochloride. 218°C (dec.) for free base (CAS 399-95-1). | [7] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed. Air, light, and moisture sensitive. | [4][5][7][8][9] |

Table 2: Spectral Data

| Data Type | Details | Source |

| ¹H NMR | For free base (CAS 399-95-1) in DMSO-d₆, δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s). | [10] |

| ¹³C NMR | Data not available in search results. | |

| IR / MS | Data not available in search results. |

Role in Drug Discovery and Development

This compound serves as a fundamental building block in medicinal chemistry, particularly in the development of novel therapeutics. The fluorine atom is not merely a placeholder but a functional component that imparts unique and desirable characteristics to the final API.[1]

Key advantages of incorporating this fluorinated moiety include:

-

Enhanced Biological Activity : The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more selective interactions with biological targets.[1]

-

Improved Pharmacokinetics : Fluorine substitution can block metabolic pathways, increasing a drug's stability and half-life. It can also enhance lipophilicity, which may improve the drug's ability to cross biological membranes, leading to better bioavailability.[1]

-

Reduced Side Effects : By increasing the selectivity of a drug for its intended receptor, fluorine substitution can help minimize off-target interactions that often lead to adverse effects.[1]

This compound is a sought-after precursor for research and development scientists creating novel kinase inhibitors and other targeted therapies for indications in oncology, as well as inflammatory and neurodegenerative diseases.[1][3]

Synthesis and Manufacturing

Several synthetic routes to 4-Amino-3-fluorophenol have been documented. A prevalent and efficient method involves the catalytic hydrogenation of a nitrophenol precursor.

-

Route 1: From 3-Fluoro-4-nitrophenol : This is a direct method involving the reduction of the nitro group of 3-fluoro-4-nitrophenol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[10] This process is highly efficient and is detailed in the experimental protocol below.

-

Route 2: From p-Nitrophenol : A more complex, multi-step synthesis starts with the less expensive p-nitrophenol. This pathway involves catalytic hydrogenation to p-aminophenol, followed by sulfonation, a fluoro-substitution reaction, and a final desulfonation step to yield the target compound.[2][11]

The hydrochloride salt is typically prepared by treating the final 4-Amino-3-fluorophenol base with hydrochloric acid.

Experimental Protocols

Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol is adapted from a documented laboratory procedure for the synthesis of the free base, 4-Amino-3-fluorophenol (CAS 399-95-1).[10]

Materials:

-

3-Fluoro-4-nitrophenol (20 g)

-

Ethanol (200 ml)

-

Tetrahydrofuran (125 ml)

-

10% Palladium on carbon (6.0 g)

-

Hydrogen gas

Apparatus:

-

Three-neck reaction flask equipped with a magnetic stirrer

-

Hydrogenation apparatus (e.g., hydrogen-filled balloon)

-

Filtration system (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In the reaction flask, dissolve 3-fluoro-4-nitrophenol in a solvent mixture of ethanol and tetrahydrofuran.[10]

-

Carefully add the 10% palladium on carbon catalyst to the solution.[10]

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature for approximately 4.5 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the mixture to remove the palladium catalyst. Wash the catalyst residue with additional ethanol to ensure complete product recovery.[10]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[10]

-

The resulting solid is 4-Amino-3-fluorophenol, obtained as a pale yellow solid. The reported yield for this procedure is quantitative.[10]

Note: To obtain this compound, the resulting amine base would be dissolved in a suitable solvent and treated with an appropriate amount of hydrochloric acid, followed by isolation of the precipitated salt.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment. All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 3: GHS Safety and Handling Information

| Category | Details | Source |

| Pictograms | GHS07 (Harmful/Irritant), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [4][9] |

| Signal Word | Danger | [9][12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects. | [4][9][12] |

| Precautionary Statements | P201 & P202: Obtain and read all safety instructions before use. P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [7][9][12][13] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing. If dust is generated, use a full-face respirator. | [7][8][9] |

| First Aid Measures | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. | [7][8] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus. | [7][8] |

References

- 1. nbinno.com [nbinno.com]

- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 18266-53-0 | CAS DataBase [m.chemicalbook.com]

- 5. 2-FLUORO-4-HYDROXYANILINE, HCL CAS#: 18266-53-0 [m.chemicalbook.com]

- 6. 2-FLUORO-4-HYDROXYANILINE, HCL | 18266-53-0 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]

- 12. cpachem.com [cpachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 4-Amino-3-fluorophenol Hydrochloride for Pharmaceutical Research and Development

Executive Summary: 4-Amino-3-fluorophenol hydrochloride is a critical fluorinated building block in modern medicinal chemistry and materials science. Its strategic incorporation into molecular frameworks can significantly enhance biological activity, metabolic stability, and overall pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methods, and safety protocols for this compound, designed for researchers, chemists, and drug development professionals. It aims to deliver not just data, but a field-proven perspective on the causality behind its chemical behavior and the rationale for specific analytical choices.

Introduction: The Strategic Role of Fluorinated Phenols

The introduction of fluorine into drug candidates is a well-established strategy in pharmaceutical development for modulating a molecule's properties.[1] this compound serves as a vital intermediate, offering a unique combination of functionalities: a nucleophilic amino group, an acidic phenolic hydroxyl group, and a strategically placed fluorine atom on the aromatic ring.

1.1. Significance in Drug Development The fluorine atom at the 3-position is not merely a placeholder. Its high electronegativity imparts significant changes to the molecule's electronic environment, which translates to tangible benefits in drug design:

-

Enhanced Biological Potency: Fluorine can alter the acidity of the adjacent phenol and the basicity of the aniline, influencing hydrogen bonding interactions with biological targets.[1]

-

Improved Pharmacokinetics: It can block sites of metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) and increase lipophilicity, which may enhance membrane permeability and bioavailability.[1]

-

Increased Selectivity: The unique electronic and steric properties of fluorine can lead to more selective binding to target receptors, potentially reducing off-target side effects.[1]

1.2. Scope of the Guide This document provides an in-depth analysis of the core physical and chemical properties of this compound. It covers chemical identity, physicochemical characteristics, spectroscopic analysis, chromatographic purity assessment, and essential safety and handling information. The protocols and explanations are designed to be self-validating and grounded in established scientific principles.

Chemical Identity and Core Properties

A clear distinction must be made between the free base and its hydrochloride salt. This guide focuses on the hydrochloride salt, which is often preferred in synthesis due to its enhanced stability and aqueous solubility.

| Identifier | Value | Reference |

| Chemical Name | 4-amino-3-fluorophenol;hydrochloride | |

| Synonyms | 2-Fluoro-4-hydroxyaniline hydrochloride | |

| CAS Number | 18266-53-0 | [1] |

| Free Base CAS | 399-95-1 | [2][3][4][5] |

| Molecular Formula | C₆H₆FNO · HCl | |

| Molecular Weight | 163.58 g/mol | |

| InChI Key (Free Base) | MNPLTKHJEAFOCA-UHFFFAOYSA-N | [6] |

Physicochemical Characteristics

The physical properties of this compound are dictated by its ionic nature and the influence of the fluorine substituent.

| Property | Value | Comments & Causality |

| Appearance | Cream to brown powder/crystal | The color may depend on purity and exposure to air/light. The free base is known to be air-sensitive. |

| Melting Point | Not available; likely >250 °C with decomposition | The free base melts at 134-144 °C.[4][6] As an ionic salt, the hydrochloride form is expected to have a much higher melting point. For comparison, the analogous 4-Amino-3-chlorophenol hydrochloride melts at 255 °C with decomposition.[7] Thermal analysis (DSC/TGA) is recommended for definitive characterization. |

| Solubility | Soluble in Methanol; Expected to be soluble in water & DMSO | The free base is moderately soluble in water (~1 g/100 mL) and soluble in alcohols.[8][9][10] The hydrochloride salt's ionic character significantly increases its polarity, rendering it more soluble in aqueous and polar protic solvents, a crucial advantage for many synthetic protocols. |

| pKa (Predicted) | 9.23 ± 0.18 (Phenolic OH) | [8] This value is for the free base. The electron-withdrawing fluorine atom ortho to the amino group and meta to the hydroxyl group will lower the pKa of both the anilinium ion (making it a stronger acid than aniline) and the phenol (making it a stronger acid than phenol). This is critical for predicting its charge state at a given pH during reactions or extractions. |

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this key intermediate. The choice of analytical technique is driven by the information required, from structural confirmation to quantitative purity assessment.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum provides information on the aromatic substitution pattern. For the hydrochloride salt in a solvent like DMSO-d₆, one would expect to see three distinct aromatic proton signals. The protonation of the amino group to anilinium (-NH₃⁺) results in a broad, exchangeable signal and causes a downfield shift of the adjacent aromatic protons compared to the free base due to increased electron withdrawal.

-

¹³C NMR: Confirms the number of unique carbon environments and the presence of the C-F bond through characteristic coupling constants (J-coupling).

-

¹⁹F NMR: A single resonance confirms the presence of the single fluorine atom, and its chemical shift provides information about the electronic environment. This is a highly specific and sensitive technique for any fluorinated compound.

4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the hydrochloride salt is distinct from the free base:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: A very broad and complex series of bands from ~2500-3000 cm⁻¹, characteristic of an ammonium salt (-NH₃⁺). This is a key differentiator from the free base, which shows sharper N-H stretches around 3300-3500 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption typically found in the 1100-1300 cm⁻¹ region.

4.3. Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A robust, validated HPLC method ensures batch-to-batch consistency and provides a reliable purity value.

Workflow for HPLC Purity Determination

Caption: A typical HPLC workflow for purity analysis.

Experimental Protocol: Reverse-Phase HPLC Method This protocol provides a self-validating system for determining the purity of this compound.

-

Objective: To determine the purity of 4-Amino-3-fluorophenol HCl by area percent normalization.

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in Water.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

-

Analysis:

-

Inject the sample solution.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Causality behind choices: A C18 column is chosen for its versatility with polar aromatic compounds.[11] A buffered mobile phase (using phosphoric or formic acid) is essential to control the ionization state of the analyte, ensuring sharp, reproducible peak shapes.[13] Gradient elution is used to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main peak.

Safety, Handling, and Storage

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound. The data below pertains to the free base and should be considered applicable to the hydrochloride salt.

| GHS Information | Details | Reference |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) | |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H350: May cause cancer.H411: Toxic to aquatic life with long lasting effects. | [2] |

| Precautionary Statements | P201, P261, P273, P280, P301+P312, P302+P352, P405 | [5] |

5.1. Hazard Profile The primary hazards are acute oral toxicity, skin sensitization, and potential carcinogenicity.[2] Repeated exposure should be avoided, and the compound should be handled as a suspected carcinogen. It is also classified as toxic to aquatic life, requiring proper disposal procedures to prevent environmental release.

5.2. Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

5.3. Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in the dark to prevent degradation.

-

Stability: The compound is noted to be air-sensitive. Proper storage is crucial to maintain its purity and prevent oxidative decomposition, which can lead to discoloration and the formation of impurities.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-suited for applications in pharmaceutical and materials synthesis. Its ionic nature provides favorable solubility in polar solvents, while the fluorinated aromatic core offers a powerful tool for modulating the characteristics of target molecules. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]

- 4. 4-Amino-3-fluorophenol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-3-fluorophenol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. White 4-amino-3-chlorophenol Hydrochloride Cas No. 52671-64-4 at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 8. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 13. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Elucidation of the Molecular Structure of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a crucial chemical intermediate in the pharmaceutical and dye industries. Its molecular structure, which includes a phenol, an aniline, and a fluorine substituent, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for quality control, reaction optimization, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. While specific experimental data for the hydrochloride salt is not widely published, this guide presents data for the free base and related compounds, offering a robust framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-fluorophenol and its hydrochloride salt is presented in Table 1. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.

| Property | 4-Amino-3-fluorophenol | This compound |

| Chemical Formula | C₆H₆FNO | C₆H₆FNO·HCl |

| Molecular Weight | 127.12 g/mol | 163.58 g/mol |

| Appearance | Light yellow to brown crystalline solid | Expected to be a crystalline solid |

| Melting Point | 135-137 °C | Data not available |

| Solubility | Slightly soluble in water, soluble in organic solvents like methanol, ethanol, and ethers. | Expected to have higher solubility in polar solvents like water and alcohols. |

| CAS Number | 399-95-1 | 18266-53-0 |

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR (Proton NMR)

-

δ 8.78 ppm (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH).

-

δ 6.59 ppm (dd, J=10.4, 8.4 Hz, 1H): This doublet of doublets is assigned to the proton at C5, coupled to the neighboring proton at C6 and the fluorine at C3.

-

δ 6.43 ppm (m, 1H): This multiplet is likely the proton at C6.

-

δ 6.34 ppm (m, 1H): This multiplet can be attributed to the proton at C2.

-

δ 4.38 ppm (m, 2H): This multiplet corresponds to the two protons of the amino group (-NH₂).

Prediction for the Hydrochloride Salt: Upon protonation of the amino group to form the hydrochloride salt (-NH₃⁺), the chemical shifts of the aromatic protons are expected to shift downfield due to the increased electron-withdrawing nature of the ammonium group. The -NH₃⁺ protons would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. While a spectrum for this compound is not available, a spectrum for the isomeric 4-amino-2-fluorophenol hydrochloride in methanol-d₄ provides valuable comparative data. The interpretation of the carbon signals is crucial for confirming the substitution pattern of the benzene ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For aromatic fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to CFCl₃. The fluorine signal will be split by adjacent protons, providing further structural confirmation.

| Spectroscopic Data Summary | ¹H NMR (Free Base, DMSO-d₆) | ¹³C NMR (Predicted for Hydrochloride) | ¹⁹F NMR (Predicted for Hydrochloride) |

| Chemical Shifts (δ, ppm) | 8.78 (-OH), 6.59 (H5), 6.43 (H6), 6.34 (H2), 4.38 (-NH₂)[1] | Aromatic carbons: ~110-160 ppm. C-F bond will show a large ¹JCF coupling. | Aromatic fluorine: ~ -100 to -140 ppm. |

| Coupling Constants (J, Hz) | J(H5-H6) and J(H5-F) are observed. | ¹JCF: ~240-260 Hz, ²JCF and ³JCF: ~5-25 Hz. | Coupling to ortho and meta protons will be observed. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure confirmation. For this compound, the expected molecular ion peak for the free base would be at m/z 127.0433 (monoisotopic mass)[2]. In the mass spectrum of the hydrochloride salt, the free base is typically observed.

Expected Fragmentation Pattern:

The fragmentation of 4-Amino-3-fluorophenol would likely involve:

-

Loss of CO to give a fragment corresponding to a fluorinated aminocyclopentadiene cation.

-

Loss of HCN from the aniline moiety.

-

Cleavage of the C-F or C-OH bonds, although these are generally strong bonds.

The mass spectrum of the non-fluorinated analog, 4-aminophenol, shows a prominent molecular ion peak at m/z 109 and significant fragments at m/z 80 and 52[3].

| Mass Spectrometry Data | Expected Values for 4-Amino-3-fluorophenol |

| Molecular Ion (M⁺) | m/z 127 (for the free base) |

| Key Fragment Ions | Predictions based on the fragmentation of similar molecules suggest potential losses of CO, HCN, and F. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic C-F groups. The spectrum of the related compound p-Aminophenol hydrochloride shows characteristic peaks that can be used for comparison[4].

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H stretch (phenol) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |

| N-H stretch (primary amine salt) | 2800-3200 (broad) | Appears as a broad band due to the -NH₃⁺ group. |

| Aromatic C=C stretch | 1450-1600 | Multiple sharp to medium bands are characteristic of the benzene ring. |

| C-O stretch (phenol) | 1200-1260 | Strong absorption. |

| C-F stretch | 1100-1300 | Strong, characteristic absorption. |

| Aromatic C-H bend (out-of-plane) | 750-900 | The pattern of these bands can indicate the substitution pattern on the aromatic ring. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as labile protons (-OH, -NH₃⁺) may exchange with deuterium in D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to an external standard such as CFCl₃.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

-

Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural analysis.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

Logical Workflow and Data Integration

The elucidation of the structure of this compound is a stepwise process that integrates data from multiple analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

The process begins with determining the fundamental physicochemical properties. Mass spectrometry then provides the molecular weight and fragmentation patterns. Infrared spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, allowing for the complete assembly of the molecular structure. The data from all techniques must be consistent to confirm the final structure.

Caption: Interrelationship of spectroscopic data in structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application in research and industry. This guide has outlined the necessary analytical techniques, including NMR, MS, and IR spectroscopy, and provided a framework for data interpretation. While a complete set of experimental data for the hydrochloride salt is not publicly available, the information provided for the free base and related compounds, along with the detailed experimental protocols, offers a comprehensive approach for researchers to confirm the structure of this important molecule. The integration of data from these multiple spectroscopic methods provides a high degree of confidence in the final structural assignment.

References

synthesis of 4-Amino-3-fluorophenol hydrochloride from p-nitrophenol

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride from p-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of this compound, a valuable intermediate in the pharmaceutical industry, starting from the readily available precursor, p-nitrophenol. The synthesis involves a multi-step process encompassing reduction, sulfonation, fluorination, and desulfonation.

Synthetic Pathway Overview

The proceeds through a four-step sequence. The initial step involves the reduction of the nitro group of p-nitrophenol to an amino group, yielding p-aminophenol. Subsequently, the p-aminophenol undergoes sulfonation, followed by a fluoro-substitution reaction. The final steps involve the removal of the sulfonic acid group (desulfonation) and the formation of the hydrochloride salt to yield the target compound.[1]

Caption: Overall synthetic workflow from p-nitrophenol.

Experimental Protocols and Data

Step 1: Reduction of p-Nitrophenol to p-Aminophenol

The initial step involves the catalytic hydrogenation of p-nitrophenol to p-aminophenol. This is a well-established industrial process.

Experimental Protocol:

A mixture of p-nitrophenol, water, and ethanol is charged into a high-pressure reactor. A nickel-based catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction mixture is heated and stirred until the reaction is complete. After cooling, the catalyst is removed by filtration, and the p-aminophenol is isolated by crystallization.[1]

| Parameter | Value | Reference |

| Starting Material | p-Nitrophenol | [1] |

| Solvent | Water/Ethanol mixture | [1] |

| Catalyst | Nickel-based catalyst | [1] |

| Hydrogen Pressure | 0.2 - 0.5 MPa | [1] |

| Temperature | 70 - 90 °C | [1] |

| Product | p-Aminophenol | [1] |

Step 2: Sulfonation of p-Aminophenol

The subsequent step is the sulfonation of p-aminophenol to direct the incoming fluorine atom to the desired position.

Experimental Protocol:

p-Aminophenol is added to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred to ensure the formation of p-aminophenol-2-sulfonic acid.[1]

| Parameter | Value | Reference |

| Starting Material | p-Aminophenol | [1] |

| Reagent | Concentrated Sulfuric Acid | [1] |

| Temperature | 30 °C | [1] |

| Product | p-Aminophenol-2-sulfonic acid | [1] |

Step 3: Fluorination of p-Aminophenol-2-sulfonic acid

This crucial step introduces the fluorine atom onto the aromatic ring.

Experimental Protocol:

The p-aminophenol-2-sulfonic acid is treated with a fluorinating agent, such as xenon difluoride, in the presence of a catalyst like hydrogen fluoride.[1]

| Parameter | Value | Reference |

| Starting Material | p-Aminophenol-2-sulfonic acid | [1] |

| Fluorinating Agent | Xenon Difluoride | [1] |

| Catalyst | Hydrogen Fluoride | [1] |

| Product | 4-Amino-3-fluoro-phenol-2-sulfonic acid | [1] |

Step 4: Desulfonation

The sulfonic acid group is removed to yield 4-amino-3-fluorophenol.

Experimental Protocol:

The fluorinated intermediate is heated in dilute sulfuric acid. The sulfonic acid group is hydrolyzed, and the desired 4-amino-3-fluorophenol is then extracted from the reaction mixture using a suitable organic solvent.[1][2]

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-fluoro-phenol-2-sulfonic acid | [1] |

| Reagent | Dilute Sulfuric Acid (e.g., 30%) | [1] |

| Extraction Solvent | Ethyl acetate, Propyl acetate, or Methyl acetate | [1] |

| pH for Extraction | 6.5 - 10.5 | [1] |

| Product | 4-Amino-3-fluorophenol | [1] |

Step 5: Formation of Hydrochloride Salt

The final step is the conversion of the free base to its more stable hydrochloride salt.

Experimental Protocol:

4-Amino-3-fluorophenol is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Parameter | Value |

| Starting Material | 4-Amino-3-fluorophenol |

| Reagent | Hydrogen Chloride (in a suitable solvent) |

| Solvent | Isopropanol, Diethyl ether, or similar |

| Product | This compound |

Logical Workflow Diagram

Caption: Step-by-step logical workflow for the synthesis.

Alternative Pathway: Reduction of 3-Fluoro-4-nitrophenol

An alternative and well-documented method to obtain 4-Amino-3-fluorophenol is through the reduction of 3-fluoro-4-nitrophenol.

Experimental Protocol:

To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-amino-3-fluorophenol.[3]

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-nitrophenol (20 g) | [3] |

| Solvent | Ethanol (200 ml) / Tetrahydrofuran (125 ml) | [3] |

| Catalyst | 10% Palladium on Carbon (6.0 g) | [3] |

| Reaction Time | 4.5 hours | [3] |

| Temperature | Room Temperature | [3] |

| Yield | 16.1 g (100%) | [3] |

| Product | 4-Amino-3-fluorophenol | [3] |

This can then be converted to the hydrochloride salt as described previously.

Caption: Workflow for the alternative synthesis route.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult the cited literature for further details and adapt the procedures based on laboratory safety standards and available equipment.

References

An In-depth Technical Guide to 4-Amino-3-fluorophenol Hydrochloride

This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a light yellow to brown crystalline powder. The introduction of a fluorine atom into the phenethylamine structure can significantly alter the molecule's properties, including its acidity, basicity, and lipophilicity. This substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]

Table 1: Physicochemical Data for 4-Amino-3-fluorophenol and its Hydrochloride Salt

| Property | 4-Amino-3-fluorophenol | This compound |

| Molecular Formula | C₆H₆FNO | C₆H₆FNO·HCl |

| Molecular Weight | 127.12 g/mol [1][2] | 163.58 g/mol [3] |

| CAS Number | 399-95-1[1][2][4][5] | 18266-53-0 |

| Appearance | Light yellow to brown powder/crystal | Not specified, likely similar to free base |

| Melting Point | 135.0 to 140.0 °C | Not available |

| Purity | >98.0% (GC) | Typically ≥99% for pharmaceutical use[1] |

| Solubility | Slightly soluble in water | More soluble in water than the free base |

| IUPAC Name | 4-amino-3-fluorophenol[1][3] | 4-amino-3-fluorophenol;hydrochloride[3] |

| Synonyms | 2-Fluoro-4-hydroxyaniline, 3-Fluoro-4-aminophenol | 2-Fluoro-4-hydroxyaniline hydrochloride |

Synthesis and Purification

The synthesis of 4-Amino-3-fluorophenol typically involves the reduction of a nitrophenol precursor. Several synthetic routes have been reported, with variations in starting materials and reaction conditions.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol is based on the reduction of 3-fluoro-4-nitrophenol.

Materials:

-

3-fluoro-4-nitrophenol (20 g)

-

Ethanol (200 ml)

-

Tetrahydrofuran (125 ml)

-

10% Palladium on carbon (6.0 g)

-

Hydrogen gas

Procedure:

-

To a solution of 3-fluoro-4-nitrophenol in ethanol and tetrahydrofuran, add 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the catalyst.

-

Wash the catalyst with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.[3]

To obtain the hydrochloride salt, the resulting 4-Amino-3-fluorophenol can be dissolved in a suitable solvent and treated with hydrochloric acid.

Experimental Protocol: Improved Synthesis for Pharmaceutical Applications

An improved, cost-effective, and commercially viable process for the preparation of 4-amino-3-fluorophenol has been developed, particularly for its use in the synthesis of the drug Regorafenib.[6]

Materials:

-

Sulfanilic acid (77.2 g)

-

Sodium carbonate (22.6 g)

-

Sodium nitrite (32.3 g)

-

Hydrochloric acid

-

3-fluorophenol (50 g)

-

Sodium hydroxide

-

Ammonium chloride (143 g)

-

Iron powder (74.7 g)

-

Ethyl acetate (300 ml)

-

Cyclohexane

-

Water

Procedure:

-

Slowly add sodium carbonate to a mixture of sulfanilic acid in water at 25-30°C.

-

Cool the mixture to 0°C to -5°C and slowly add an aqueous solution of sodium nitrite.

-

Add aqueous hydrochloric acid to the mixture at 0°C to -5°C and stir for 60 minutes (mixture-1).

-

In a separate vessel, add sodium hydroxide solution and sodium carbonate to a mixture of 3-fluorophenol in water at 25-30°C and cool to 5-10°C (mixture-2).

-

Slowly add mixture-2 to mixture-1 at 0°C to -5°C and stir for 60 minutes.

-

Treat the mixture with aqueous hydrochloric acid at 0-5°C and then allow it to warm to 20-25°C.

-

Slowly add ammonium chloride and iron powder to the mixture at 20-25°C and stir for 3 hours.

-

Add ethyl acetate to the mixture and stir for 15 minutes.

-

Filter the mixture. Separate the organic layer from the filtrate and distill it off.

-

Add cyclohexane to the residue and stir for 30 minutes.

-

Filter the mixture and dry to obtain the final product.[6]

Analytical Characterization

The identity and purity of 4-Amino-3-fluorophenol are confirmed using various analytical techniques.

Table 2: Analytical Data for 4-Amino-3-fluorophenol

| Technique | Data |

| ¹H-NMR (DMSO-d₆, δ in ppm) | 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s)[3] |

| Infrared (IR) Spectroscopy | Data not readily available in the search results. |

| Mass Spectrometry (MS) | Data not readily available in the search results. |

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]

A notable application is in the synthesis of Regorafenib , an oral multi-kinase inhibitor.[6] Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs), playing a vital role in cancer therapy.[6]

Logical Relationship: Synthesis of Regorafenib

The following diagram illustrates the role of 4-Amino-3-fluorophenol as a key starting material in the synthesis of Regorafenib.

Caption: Role of 4-Amino-3-fluorophenol in Regorafenib synthesis.

Signaling Pathway: Mechanism of Action of Regorafenib

Regorafenib's therapeutic effect is achieved by inhibiting multiple signaling pathways involved in tumor growth and progression.

Caption: Inhibition of key signaling pathways by Regorafenib.

Safety and Handling

4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on this compound. For further details, researchers should consult the cited literature and relevant safety data sheets (SDS).

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]

- 6. tdcommons.org [tdcommons.org]

- 7. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Amino-3-fluorophenol hydrochloride (CAS Number: 18266-53-0). Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its solubility is a critical parameter for process development, formulation, and analytical method development. This guide aims to consolidate the known information and provide a framework for researchers to determine its solubility in relevant solvent systems.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. Several safety data sheets explicitly state "no data available" for solubility.

However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made. As the hydrochloride salt of an amine, this compound is a polar, ionic compound. This suggests it will have higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents. The free base, 4-Amino-3-fluorophenol, is described as slightly soluble in water and soluble in organic solvents like alcohols, ethers, and chloroform. The hydrochloride salt is expected to be more soluble in water and lower-molecular-weight alcohols compared to its free base.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding between the salt and the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Some dipole-dipole interactions are possible, but less effective at solvating the ions than protic solvents. |

| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable interactions to overcome the lattice energy of the ionic salt. |

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a widely accepted technique for accurately determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Centrifuge the vials to further ensure a clear supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the experimental workflow for solubility determination is provided below.

Conclusion

References

Spectral Analysis of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a crucial building block in the development of various pharmaceutical compounds. A thorough understanding of its spectral properties is essential for its identification, characterization, and quality control. This guide presents available and predicted spectral data, along with detailed experimental protocols for acquiring such data. While experimental spectra for the hydrochloride salt are not widely available in public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and discusses the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the available ¹H NMR data for the free base and predicted ¹³C NMR data for the hydrochloride salt.

¹H NMR Data

The ¹H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-d₆. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though the acidic protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of 4-Amino-3-fluorophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.78 | s | 1H | -OH |

| 6.59 | dd, J=8.4, 10.4 Hz | 1H | H-6 |

| 6.43 | m | 1H | H-5 |

| 6.34 | m | 1H | H-2 |

| 4.38 | m | 2H | -NH₂ |

Source: DMSO-d₆

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145-155 (d, ¹JCF) | C-3 |

| 140-150 | C-4 |

| 130-140 | C-1 |

| 115-125 (d, ²JCF) | C-2 |

| 110-120 (d, ²JCF) | C-5 |

| 105-115 (d, ³JCF) | C-6 |

Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3500 | O-H stretch | Broad band due to phenolic hydroxyl group |

| 2800-3200 | N-H stretch | Broad band for the ammonium salt (-NH₃⁺) |

| 1500-1600 | N-H bend | Characteristic of the ammonium salt |

| 1580-1620 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Phenolic C-O bond |

| 1100-1200 | C-F stretch | Carbon-fluorine bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion [M]⁺ is a key identifier.

Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol

| Parameter | Value |

| Molecular Formula | C₆H₆FNO |

| Exact Mass | 127.0433 u |

| Molecular Weight | 127.12 g/mol |

| Expected [M+H]⁺ for Hydrochloride | 128.0511 u |

Source: PubChem CID 2735919[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

-

Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography (GC) can be used. For less volatile samples, electrospray ionization (ESI) is suitable.

-

Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.[3][4][5]

-

The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.

References

- 1. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unraveling the Molecular Behavior of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a fluorinated aromatic compound primarily recognized as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility spans the pharmaceutical industry, particularly in the development of analgesics and anti-inflammatory drugs, as well as in the agrochemical sector for the creation of fungicides.[1][2][3] The strategic placement of a fluorine atom on the phenol ring is known to significantly modulate the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and a more favorable pharmacokinetic profile in the final drug product. This technical guide aims to provide an in-depth exploration of the available information regarding the mechanism of action of this compound, drawing from direct evidence where available and inferring potential biological activities based on its structural characteristics and the known pharmacology of related compounds.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClFNO | [4] |

| Molecular Weight | 163.58 g/mol | [4] |

| Appearance | Cream to brown powder | [5] |

| Melting Point | 134.0-144.0 °C | [5] |

| Purity | ≥95.0% (GC) | [5] |

Inferred and Investigated Mechanisms of Action

Direct studies on the specific mechanism of action of this compound are limited in publicly available literature. However, based on its structural similarity to other well-characterized molecules and some preliminary findings, several potential mechanisms can be postulated and are areas of active investigation.

Antimicrobial and Antifungal Activity

Some evidence suggests that 4-Amino-3-fluorophenol possesses antimicrobial and antifungal properties, notably against the plant pathogen Fusarium oxysporum.[6] While the precise mechanism for this compound is not elucidated, the general mechanisms by which phenolic compounds and other antifungal agents exert their effects on fungi like Fusarium oxysporum are understood to involve:

-

Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Key Fungal Enzymes: Many antifungal agents target enzymes essential for fungal survival, such as those involved in cell wall synthesis (e.g., chitin synthase) or ergosterol biosynthesis.

-

Induction of Oxidative Stress: The compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of proteins, lipids, and nucleic acids.[7]

This protocol is adapted from methodologies used to assess the antifungal activity of various compounds against filamentous fungi like Fusarium oxysporum.[6][8]

-

Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days. A mycelial plug (typically 5 mm in diameter) is aseptically cut from the leading edge of an actively growing colony.

-

Preparation of Test Plates: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. This stock is then serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). The final concentration of the solvent should be kept constant across all plates and should not exceed a level that affects fungal growth (typically ≤1% v/v). A control plate containing only the solvent is also prepared.

-

Inoculation and Incubation: The mycelial plug is placed in the center of each test and control plate. The plates are then incubated at 25-28°C for a defined period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the plate.

-

Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the test plate. The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can then be determined by plotting the percentage of inhibition against the compound concentration.

Potential Modulation of the Cyclooxygenase (COX) Pathway

Given that 4-Amino-3-fluorophenol is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, it is plausible that it may interact with components of the inflammatory cascade, such as the cyclooxygenase (COX) enzymes.[1] Aminophenol derivatives, like acetaminophen, are known to exert their analgesic and antipyretic effects through the inhibition of COX enzymes, particularly in the central nervous system. While 4-Amino-3-fluorophenol itself has not been confirmed as a direct COX inhibitor, this remains a logical avenue for investigation.

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Reaction Mixture: The test compound, this compound, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor and an appropriate indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) for a specified time at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Activity: The peroxidase activity of the COX enzyme is measured spectrophotometrically by monitoring the oxidation of the indicator, which results in a color change. The rate of the reaction is determined by measuring the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in the absence of the inhibitor. IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Potential Neurological Activity

A study on a structurally related compound, 3-(1-Aminoethyl)-4-fluorophenol, demonstrated inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE), with the following quantitative data:

| Target Enzyme | IC50 (nM) |

| MAO-A | 150 |

| MAO-B | 25 |

| AChE | 5,000 |

The study also reported a cytotoxicity CC50 value of 50 µM in SH-SY5Y human neuroblastoma cells.[9] This suggests that the aminofluorophenol scaffold may have the potential to interact with neurological targets.

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells with medium and solvent alone are also included. The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the solvent control. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further clarify the potential biological interactions and experimental procedures, the following diagrams are provided.

Caption: Inferred antifungal mechanism of action.

Caption: Experimental workflow for COX inhibition assay.

Conclusion

While this compound is well-established as a critical building block in medicinal chemistry and agrochemical synthesis, its intrinsic biological activity and mechanism of action are not yet fully characterized. The available evidence and structural analogies suggest potential for antimicrobial, antifungal, and possibly anti-inflammatory or neurological activities. The experimental protocols detailed in this guide provide a framework for future research to elucidate the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will not only be of academic interest but could also open new avenues for its direct therapeutic or agrochemical applications. Further investigation into these potential activities is warranted to fully unlock the biological potential of this versatile fluorinated compound.

References

- 1. covethouse.eu [covethouse.eu]

- 2. Page loading... [guidechem.com]

- 3. tdcommons.org [tdcommons.org]

- 4. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-fluorophenol | 399-95-1 [sigmaaldrich.com]

- 6. Synthesis and Antifungal Activity against Fusarium oxysporum of Some Brassinin Analogs Derived from l-tryptophan: A DFT/B3LYP Study on the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.plos.org [journals.plos.org]

- 9. benchchem.com [benchchem.com]

The Biological Versatility of Fluorinated Aminophenols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of fluorinated aminophenols, a class of compounds demonstrating significant potential in drug discovery. The strategic incorporation of fluorine into the aminophenol scaffold can dramatically modulate a molecule's physicochemical properties, leading to enhanced metabolic stability, binding affinity, and efficacy across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The Impact of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] In the context of aminophenols, fluorination can influence lipophilicity, acidity, and metabolic stability, thereby impacting their biological activity.[1] This guide explores the diverse biological activities exhibited by fluorinated aminophenols, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity of Fluorinated Aminophenols

Fluorinated aminophenol derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, particularly the RAS/RAF/MEK/ERK pathway.[2] Aberrant activation of this cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]